molecular formula C5H9N3O B13483631 1-Ethyl-1H-1,2,4-triazole-3-methanol

1-Ethyl-1H-1,2,4-triazole-3-methanol

Cat. No.: B13483631
M. Wt: 127.14 g/mol
InChI Key: FAGMHKIJASRQSE-UHFFFAOYSA-N
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Description

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an ethyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 3 of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol can be achieved through various methods. One common approach involves the reaction of ethyl hydrazine with formic acid to form 1-ethyl-1H-1,2,4-triazole. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group at position 3 .

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale reactions using similar synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other triazole derivatives .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(1-ethyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C5H9N3O/c1-2-8-4-6-5(3-9)7-8/h4,9H,2-3H2,1H3

InChI Key

FAGMHKIJASRQSE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)CO

Origin of Product

United States

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